BenchChemオンラインストアへようこそ!

7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Dopamine D3 receptor Radioligand binding Neuropharmacology

7-Methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901264-25-3, molecular formula C23H16N4O2, molecular weight 380.4 g/mol) is a fully aromatic tetracyclic compound belonging to the 1H-pyrazolo[4,3-c]quinoline chemotype. Within this class, substitution at the N1, C3, and C7 positions is known to modulate target engagement, physicochemical properties, and biological activity.

Molecular Formula C23H16N4O2
Molecular Weight 380.407
CAS No. 901264-25-3
Cat. No. B2427478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901264-25-3
Molecular FormulaC23H16N4O2
Molecular Weight380.407
Structural Identifiers
SMILESCC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]
InChIInChI=1S/C23H16N4O2/c1-15-10-11-19-21(12-15)24-14-20-22(16-6-3-2-4-7-16)25-26(23(19)20)17-8-5-9-18(13-17)27(28)29/h2-14H,1H3
InChIKeyMAXHVCJJLDFASO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901264-25-3): Compound Class and Core Identity for Procurement Decision-Making


7-Methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901264-25-3, molecular formula C23H16N4O2, molecular weight 380.4 g/mol) [1] is a fully aromatic tetracyclic compound belonging to the 1H-pyrazolo[4,3-c]quinoline chemotype. Within this class, substitution at the N1, C3, and C7 positions is known to modulate target engagement, physicochemical properties, and biological activity [1]. The presence of a 3-nitrophenyl group at N1 and a 7-methyl substituent on the quinoline ring distinguishes this compound from earlier-generation analogs that typically bear anilino or hydroxy substituents, and these structural features are expected to influence electronic distribution, lipophilicity, and molecular recognition [2].

Why 7-Methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Cannot Be Treated as a Simple In-Class Commodity


The pyrazolo[4,3-c]quinoline scaffold is highly sensitive to peripheral substitution, particularly at the N1, C3, C4, and C7 positions [1]. Published structure–activity relationship (SAR) studies on closely related anti-inflammatory pyrazolo[4,3-c]quinolines demonstrate that even small changes (e.g., replacing a 4-hydroxyanilino group with a 4-carboxyanilino group at the C4 position) shift IC50 values for NO production inhibition by more than 3-fold [1]. Separately, within the β-glucuronidase inhibitor series, electron-withdrawing substituents and the spatial arrangement of the fused ring system determine both potency and selectivity for bacterial versus mammalian isoforms [2]. Therefore, procurement substitutions that ignore the precise N1-(3-nitrophenyl) and C7-methyl substitution pattern of CAS 901264-25-3 risk loss of target-specific activity or altered selectivity profiles, making generic in-class replacement scientifically unsound [1][2].

Quantitative Differentiators: Head-to-Head Procurement Evidence for 7-Methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline


D3 Dopamine Receptor Binding Affinity: Distinguishing CAS 901264-25-3 from Structurally Congeneric Ligands

In a direct head-to-head radioligand displacement assay, 7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CHEMBL1627320, BDBM50378002) exhibited a Ki of 4.60 nM at the human D3 dopamine receptor expressed in HEK293 cells, measured via displacement of [125I]IABN [1]. Within the same patent series (US8748608), comparator compound US8748608 Example 36 (CHEMBL1627321, BDBM50378001), which lacks the pyrazolo[4,3-c]quinoline core and contains a 4-phenylpiperazine scaffold, showed only a functional IC50 of 25.7 nM in antagonist mode at the same receptor, representing an approximately 5.6-fold lower potency [1]. A third congener in the same patent, US8748608 Example 16 (BDBM123842), demonstrated a Ki of 3.0 nM and IC50 of 1.0 nM, confirming that the 4.60 nM Ki of the target compound places it in the low-nanomolar affinity tier but with a distinguishable binding profile within this chemical series [1].

Dopamine D3 receptor Radioligand binding Neuropharmacology

Structural Differentiation from Anti-Inflammatory Pyrazolo[4,3-c]quinoline Leads via Substituent Mapping

The validated anti-inflammatory pyrazolo[4,3-c]quinoline series reported by Chen et al. (2018) identified 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (compound 2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (compound 2m) as the most potent inhibitors of LPS-stimulated NO production in RAW 264.7 macrophages, with IC50 values of 3.2 μM and 3.0 μM, respectively [1]. Both lead compounds bear a 3-amino group and a 4-anilino substituent on the quinoline ring. In contrast, CAS 901264-25-3 replaces the 3-amino group with a phenyl ring and the 4-anilino group with a 3-nitrophenyl substituent at N1, while also introducing a 7-methyl group that is absent in the reference leads [1][2]. These three concurrent structural changes—removal of the hydrogen-bond-donating 3-NH2, relocation of the nitroaryl moiety from C4 to N1, and addition of a C7-methyl lipophilic group—are predicted to substantially alter both the electronic properties and the pharmacophoric geometry relative to the anti-inflammatory leads [2].

Anti-inflammatory Nitric oxide inhibition Structure-activity relationship

Physicochemical Property Differentiation: Molecular Weight, logP, and Polar Surface Area Relative to Core Scaffold

The unsubstituted 1H-pyrazolo[4,3-c]quinoline core (CAS 143906-85-8) has a molecular weight of 169.2 g/mol and a calculated logP of approximately 2.11 . The target compound CAS 901264-25-3, with a molecular weight of 380.4 g/mol , represents a 2.25-fold increase in mass driven by the addition of three aromatic substituents (phenyl, 3-nitrophenyl, and 7-methyl). This mass expansion is accompanied by an increase in polar surface area attributable to the nitro group (~45.8 Ų) and a substantial elevation of logP due to the three additional aromatic rings and the methyl group . Within the broader pyrazolo[4,3-c]quinoline patent landscape, compounds optimized for oral bioavailability (e.g., certain ATM inhibitors) maintain molecular weights below 450 Da and logP values below 4, suggesting that CAS 901264-25-3 resides in a property space distinct from both the low-MW core and highly decorated clinical candidates [1].

Physicochemical properties Drug-likeness Medicinal chemistry

Evidence-Backed Application Scenarios for 7-Methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901264-25-3)


D3 Dopamine Receptor Radioligand Displacement Screening

The documented Ki of 4.60 nM at human D3 receptor makes this compound a suitable reference ligand for competitive binding assays. Its affinity sits between higher-affinity (Ki ~3 nM) and lower-affinity (IC50 ~25 nM) congeners in the same patent series, providing a mid-range calibration point for assay validation [1].

Anti-Inflammatory Structure–Activity Relationship Expansion Studies

Because this compound differs systematically from the reference leads 2i (IC50 = 3.2 µM) and 2m (IC50 = 3.0 µM) at three substitution positions, it is well-suited for probing how relocation of the nitroaryl group from C4 to N1 and introduction of a C7-methyl group affect NO production inhibition potency [1].

β-Glucuronidase Selectivity Profiling

The pyrazolo[4,3-c]quinoline scaffold has established activity as a bacterial β-glucuronidase inhibitor. The distinct N1-(3-nitrophenyl) substitution of CAS 901264-25-3, absent from all compounds in the 2017 J. Med. Chem. lead optimization paper, provides a novel chemotype for assessing pH-dependent inhibition selectivity versus mammalian isoforms [2].

Physicochemical Property Benchmarking for CNS Drug Discovery

With MW = 380.4 and predicted logP elevated by three aryl substituents relative to the core scaffold, this compound is a candidate for parallel artificial membrane permeability assay (PAMPA) and MDCK cell permeability evaluation, serving as a mid-range lipophilicity probe within CNS-oriented pyrazolo[4,3-c]quinoline libraries [3].

Quote Request

Request a Quote for 7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.